molecular formula C13H15IN6O B10966758 N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide

N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B10966758
M. Wt: 398.20 g/mol
InChI Key: ZNZOURGINODCQU-UHFFFAOYSA-N
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Description

N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyano and ethyl groups:

    Formation of the propanamide linkage: This can be done by reacting the intermediate with 3-bromopropionyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanamide
  • N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide

Uniqueness

N-(5-cyano-1-ethyl-1H-pyrazol-4-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The specific substitution pattern on the pyrazole rings also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C13H15IN6O

Molecular Weight

398.20 g/mol

IUPAC Name

N-(5-cyano-1-ethylpyrazol-4-yl)-3-(4-iodo-5-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C13H15IN6O/c1-3-19-12(6-15)11(8-17-19)18-13(21)4-5-20-9(2)10(14)7-16-20/h7-8H,3-5H2,1-2H3,(H,18,21)

InChI Key

ZNZOURGINODCQU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCN2C(=C(C=N2)I)C)C#N

Origin of Product

United States

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